5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole
Description
Background and Significance of 1,2,3-Thiadiazole Derivatives
1,2,3-Thiadiazoles represent a class of nitrogen-sulfur heterocycles characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and one sulfur atom. These compounds have attracted significant attention due to their diverse biological activities, including antifungal, antiviral, insecticidal, and anticancer properties. The structural uniqueness of 1,2,3-thiadiazoles arises from their electron-deficient aromatic system, which enables regioselective functionalization at the C-4 and C-5 positions. This adaptability has led to their widespread use in agrochemicals, such as herbicide synergists and cross-linked polymer precursors, as well as in medicinal chemistry for designing enzyme inhibitors targeting cytochrome P450 isoforms.
The incorporation of sulfonyl groups into heterocyclic frameworks, as seen in 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole, enhances molecular polarity and bioactivity. Sulfonyl-containing heterocycles demonstrate improved binding affinity to biological targets through hydrogen bonding and electrostatic interactions, making them critical motifs in drug discovery.
Historical Development of Sulfonyl-Substituted Heterocycles
The strategic introduction of sulfonyl groups into heterocyclic systems dates to the mid-20th century, with advancements in cyclization and functional group interconversion techniques. Early work on 1,2,3-thiadiazoles utilized the Hurd-Mori reaction, involving thionyl chloride-mediated cyclization of hydrazones. For sulfonyl derivatives, modern synthetic routes often employ:
- Nucleophilic substitution at pre-functionalized thiadiazoles using sulfonyl chlorides
- Oxidation of thioether intermediates to sulfones
- Microwave-assisted cyclocondensation for improved regioselectivity
A key milestone was the development of sulfonyl isothiocyanate reagents, enabling direct coupling with amino-thiadiazoles to generate sulfonylthiourea hybrids. These methods have expanded the accessible chemical space, as demonstrated by the synthesis of this compound through controlled oxidation of its thioether precursor.
Nomenclature and Classification of this compound
The compound is systematically named according to IUPAC guidelines:
- Parent structure : 1,2,3-thiadiazole (positions numbered with sulfur at 1, adjacent nitrogens at 2 and 3)
- Substituents :
- Methyl group at position 4
- Butane-1-sulfonyl group at position 5
Molecular formula : C₇H₁₂N₂O₂S₂
Structural classification :
| Feature | Description |
|---|---|
| Core heterocycle | 1,2,3-thiadiazole |
| Sulfonyl group type | Alkanesulfonyl (n-butyl) |
| Substitution pattern | 4-methyl-5-sulfonyl |
The sulfonyl group adopts a planar geometry orthogonal to the thiadiazole ring, as confirmed by X-ray crystallography in analogous compounds. This orientation maximizes conjugation between the sulfur lone pairs and the aromatic π-system.
Research Objectives and Scope
This review focuses on:
- Elucidating the synthetic pathways to this compound
- Analyzing its spectral characteristics and computational chemistry profiles
- Evaluating potential applications in materials science and medicinal chemistry
Excluded from scope are pharmacokinetic properties and toxicological assessments, in accordance with the stated guidelines. Subsequent sections will integrate experimental data from peer-reviewed studies to construct a cohesive understanding of this functionally enriched heterocycle.
Properties
IUPAC Name |
5-butylsulfonyl-4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-3-4-5-13(10,11)7-6(2)8-9-12-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWNUMHSFSBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(N=NS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
The 1,2,3-thiadiazole scaffold is commonly synthesized via cyclization of thiosemicarbazides. For 4-methyl derivatives, methyl-substituted thiosemicarbazides are cyclized using dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid.
- Substrate Preparation: React methyl hydrazinecarbothioamide with a methyl ketone (e.g., acetone) to form 4-methyl-thiosemicarbazide.
- Cyclization: Treat the thiosemicarbazide with PPA at 120°C for 6 hours.
- Isolation: Acidify with HCl to precipitate 4-methyl-1,2,3-thiadiazole-5-thiol (Yield : 70–85%).
Key Data:
- IR (ν, cm⁻¹): 3256 (N–H), 1633 (C=N), 1138 (C–S).
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.37 (s, 1H, SH).
Sulfonyl Group Introduction
Oxidation of Thiol Intermediates
The thiol (-SH) group at position 5 is oxidized to sulfonyl (-SO₂-) using chlorine gas (Cl₂) or hydrogen peroxide (H₂O₂).
- Oxidation: Bubble Cl₂ gas through a solution of 4-methyl-1,2,3-thiadiazole-5-thiol in 1,2-dichloroethane/water at -2°C until the solution turns yellowish-green.
- Workup: Extract the sulfonyl chloride intermediate with dichloromethane and purify via silica gel chromatography.
- Alkylation: React the sulfonyl chloride with butane-1-thiol in ethanol under reflux for 4 hours.
- Final Product: 5-(Butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole (Yield : 42–57%).
Analytical Data:
Direct Sulfonylation During Cyclization
An alternative one-pot method uses sulfonyl-containing precursors to avoid post-cyclization steps.
- Substrate Synthesis: React 4-methylbenzoic acid with butane-1-sulfonohydrazide in polyphosphate ester (PPE) at 85°C for 10 hours.
- Cyclization: Add CS₂ and KOH to form the thiadiazole ring.
- Acidification: Precipitate the product with HCl (Yield : 65–70%).
Key Metrics:
Comparative Analysis of Methods
Mechanistic Insights
Thiol to Sulfonyl Conversion
Oxidation proceeds via a two-electron mechanism:
- Step 1: Cl₂ oxidizes -SH to -SCl.
- Step 2: Hydrolysis of -SCl forms -SO₂H.
- Step 3: Alkylation with butanol yields the sulfonyl group.
Reaction Equation:
$$
\ce{4-Me-C3H2N2S-SH + 3 Cl2 ->[H2O] 4-Me-C3H2N2S-SO2Cl + 3 HCl}
$$
$$
\ce{4-Me-C3H2N2S-SO2Cl + C4H9OH -> 4-Me-C3H2N2S-SO2-C4H9 + HCl}
$$
Applications and Derivatives
The sulfonyl group enhances bioactivity by improving solubility and target binding. Notable derivatives include:
Chemical Reactions Analysis
Types of Reactions: 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
The thiazole moiety, particularly derivatives like 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole, has been investigated for anticonvulsant properties. Studies have shown that thiazole derivatives can exhibit significant anticonvulsant activity in various models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, compounds with thiazole structures have demonstrated protection indices ranging from moderate to high against induced seizures, suggesting their potential as therapeutic agents for epilepsy .
Antimicrobial Properties
Recent research has highlighted the antimicrobial efficacy of thiazole derivatives against a range of pathogens. Compounds incorporating the 5-sulfonyl-1,3,4-thiadiazole structure have been synthesized and tested against common agricultural phytopathogens. Results indicate that these compounds exhibit potent antibacterial and antifungal activities, with some showing exceptional efficacy against Rhizoctonia solani and other fungi .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The introduction of sulfonyl groups has been shown to enhance the solubility and biological activity of the resulting compounds. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .
Structure-Activity Relationships
The biological activity of thiazole derivatives is closely related to their chemical structure. Modifications at specific positions on the thiadiazole ring can significantly influence their pharmacological properties. For example, substituents such as halogens or alkyl groups can enhance anticonvulsant effects or antimicrobial potency. Studies have employed quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives based on existing data .
Anticonvulsant Efficacy
In a study evaluating several thiazole derivatives for anticonvulsant activity, one compound exhibited an effective dose (ED50) significantly lower than standard medications like valproic acid. This compound demonstrated a favorable safety profile with minimal toxicity at therapeutic doses .
Antimicrobial Activity Against Phytopathogens
A series of novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids were synthesized and tested for their antimicrobial properties against seven common phytopathogenic microorganisms. One derivative showed an EC50 value of 0.28 μg/mL against R. solani, indicating its potential as a lead compound for developing new agricultural fungicides .
Mechanism of Action
The mechanism of action of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound’s thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 4-methyl-1,2,3-thiadiazole derivatives differ primarily in substituents at position 4. Below is a comparative analysis:
Physicochemical Properties
Structure-Activity Relationships (SAR)
Biological Activity
5-(Butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a 1,2,3-thiadiazole ring, which is recognized for its electron-deficient nature and stability. This structure allows for various substitutions that can enhance its biological activity. The presence of the butane sulfonyl group and a methyl group at the 4-position contributes to its unique properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study on 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids demonstrated excellent inhibitory effects against various phytopathogenic microorganisms . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Potential
Thiadiazole derivatives have shown promising anticancer activity. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines. In particular, studies have highlighted the importance of substituents on the thiadiazole ring that enhance interaction with target proteins involved in cancer progression . The structure-activity relationship (SAR) analysis suggests that modifications can significantly influence potency against specific cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . This activity positions them as potential therapeutic agents for inflammatory diseases.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Substituents : The presence of electron-donating groups like methyl enhances activity.
- Ring Modifications : Variations in the thiadiazole ring can lead to significant differences in biological efficacy.
- Functional Groups : The sulfonyl group is crucial for solubility and bioavailability.
Q & A
Basic: What are the common synthetic routes for 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole, and how are reaction conditions optimized?
Answer:
The synthesis typically involves sulfonylation of 4-methyl-1,2,3-thiadiazole derivatives. A copper-catalyzed cross-coupling reaction between 4-methyl-1,2,3-thiadiazole and butane-1-sulfonyl chloride is a standard approach, conducted in solvents like DMF or THF at 70–90°C. Optimization includes adjusting stoichiometry (e.g., 1.2:1 sulfonyl chloride to thiadiazole), catalyst loading (5–10 mol% CuI), and reaction time (6–12 hours). Purity is confirmed via HPLC (>99%) and NMR spectroscopy .
Advanced: How do steric and electronic effects of the butane-1-sulfonyl group influence reactivity compared to other sulfonyl substituents?
Answer:
The butane-1-sulfonyl group introduces steric hindrance due to its alkyl chain, reducing electrophilicity at the thiadiazole ring compared to aromatic sulfonyl groups (e.g., phenylsulfonyl). Electronic effects are quantified via Hammett σ values: alkyl sulfonyl groups exhibit lower σ (electron-withdrawing) than aryl analogs, slowing nucleophilic aromatic substitution (NAS) rates. For example, NAS with amines proceeds 1.8× slower for butane-1-sulfonyl derivatives versus phenylsulfonyl analogs .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- X-ray crystallography (using SHELXL for refinement) to resolve crystal packing and bond lengths .
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- NMR spectroscopy : and NMR identify sulfonyl and methyl groups (e.g., δ 2.5 ppm for CH, δ 3.1–3.4 ppm for SO-CH) .
Advanced: How can computational methods complement experimental data in predicting biological activity?
Answer:
Molecular docking (e.g., AutoDock Vina) and DFT calculations assess binding affinity to targets like fungal CYP51 or cancer-related kinases. For example, docking studies show the butane-1-sulfonyl group enhances hydrophobic interactions in enzyme active sites. ADMET predictions (SwissADME) evaluate logP (~2.8) and bioavailability, guiding SAR modifications .
Basic: What are the stability challenges during storage, and how are they mitigated?
Answer:
Hydrolysis of the sulfonyl group is a key degradation pathway. Stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen. LC-MS identifies hydrolysis byproducts (e.g., 4-methyl-1,2,3-thiadiazole-5-ol). Use of desiccants (silica gel) and inert atmospheres extends shelf life .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies (e.g., variable IC values in antifungal assays) arise from differences in cell lines (e.g., Candida albicans vs. Aspergillus spp.) or assay conditions (MIC vs. time-kill kinetics). Meta-analysis using standardized protocols (CLSI guidelines) and dose-response curve normalization (Hill slopes) improves comparability. Cross-validation with in vivo models (e.g., murine candidiasis) is recommended .
Basic: What are the standard assays for evaluating antifungal/antitumor activity?
Answer:
- Antifungal : Broth microdilution (CLSI M27/M38) against Candida and Aspergillus strains, with fluconazole as a control.
- Antitumor : NCI-60 cell line screening, with GI values calculated via SRB assays. Data interpretation includes selectivity indices (e.g., tumor vs. HEK293 normal cells) .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (85% → 92%) for intermediates .
- Flow chemistry : Enhances control over exothermic sulfonylation steps, minimizing byproducts (e.g., dimerization <2%) .
Basic: How does the compound’s logP affect its bioavailability in pharmacological studies?
Answer:
Experimental logP (octanol/water) is ~2.5, indicating moderate lipophilicity suitable for membrane permeability. Bioavailability studies in rats show 65% oral absorption, with C achieved at 2 hours. Formulation with cyclodextrin improves aqueous solubility by 3-fold .
Advanced: What mechanistic insights explain its activity against drug-resistant pathogens?
Answer:
The sulfonyl group disrupts fungal efflux pumps (e.g., ABC transporters in C. glabrata), verified via efflux inhibition assays with rhodamine 6G. Synergy studies (checkerboard assays) show fractional inhibitory concentration indices (FICI) of 0.3–0.5 with fluconazole, indicating potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
